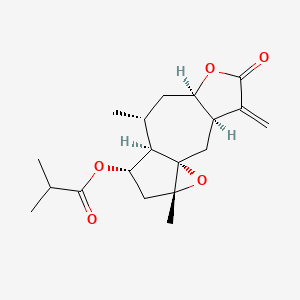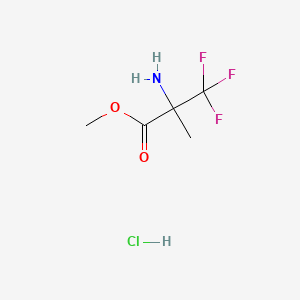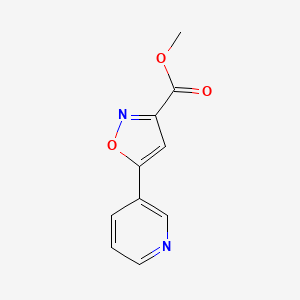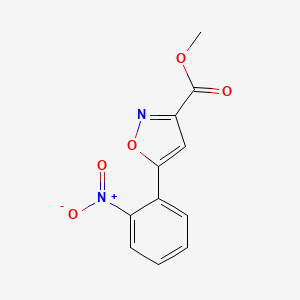![molecular formula C11H12BrN3O B3027807 6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1393330-66-9](/img/structure/B3027807.png)
6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Vue d'ensemble
Description
“6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular formula of “6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine” is C11H12BrN3O . The InChI code for this compound is 1S/C11H12BrN3O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2 .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine” is 282.14 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have investigated its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown promising results, making it a candidate for further exploration in antimicrobial drug development .
Cancer Prevention and Antioxidant Properties
Cancer prevention agents are crucial compounds that reduce or neutralize free radicals, protecting cells from oxidative damage. The triazolo[4,3-a]pyridine scaffold, including our compound, may exhibit antioxidant activity. Researchers have explored its potential role in preventing oxidative stress-related diseases, including cancer .
Chemical Biology and Target Identification
Researchers have used this compound as a chemical probe to identify novel biological targets. By studying its interactions with proteins, enzymes, or receptors, scientists gain insights into cellular pathways and potential therapeutic applications. High-throughput screening assays have been employed to discover specific targets .
Neurological Disorders
Given its unique structure, this compound may have implications in neurological disorders. Researchers have investigated its effects on neuronal function, neurotransmitter systems, and neuroprotective properties. Preclinical studies suggest potential applications in neurodegenerative diseases .
Drug Delivery Systems
The hydrophobic nature of the tetrahydro-2H-pyran-4-yl moiety could make this compound suitable for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .
Materials Science and Organic Electronics
The triazolo[4,3-a]pyridine scaffold has attracted attention in materials science. Researchers have synthesized derivatives for use in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The compound’s π-conjugated system contributes to its semiconducting properties .
Chemical Synthesis and Medicinal Chemistry
Organic chemists have utilized this compound as a building block in synthetic routes. Its unique structure allows for diverse functionalization, enabling the creation of novel derivatives with tailored properties. Medicinal chemists explore modifications to enhance bioactivity and optimize drug-like properties .
Other Applications
Beyond the mentioned fields, researchers continue to explore additional applications. These may include ligand design for metal complexes, agrochemicals, and photophysical studies .
Mécanisme D'action
Target of Action
Similar compounds, such as triazolopyridines, have been reported to act as inhibitors of mitogen-activated protein (map) kinases .
Mode of Action
Based on its structural similarity to other triazolopyridines, it may interact with its targets (such as map kinases) by binding to the active site and inhibiting their function .
Biochemical Pathways
If it acts similarly to other triazolopyridines, it may affect the map kinase pathway, which plays a crucial role in cellular signaling processes .
Result of Action
Similar compounds have shown antiproliferative activities against certain cell lines .
Propriétés
IUPAC Name |
6-bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYWTOVREFZLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158690 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1393330-66-9 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)
![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)
![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)
![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)

![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)




![tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B3027741.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)

